1-(Thiophen-3-yl)cyclopentan-1-amine
Description
Properties
IUPAC Name |
1-thiophen-3-ylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c10-9(4-1-2-5-9)8-3-6-11-7-8/h3,6-7H,1-2,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLLLFAYXLYPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(Thiophen-3-yl)cyclopentan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological properties. The compound can be represented by the following molecular formula:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H11N1S1 |
| CAS Number | 1479982-46-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the thiophene moiety enhances the compound's ability to modulate biological pathways, particularly in inflammatory responses and cancer cell proliferation.
Inhibition of TNF Production
Recent studies indicate that compounds with thiophene derivatives exhibit tumor necrosis factor (TNF) production suppression. The inhibition of TNF is significant in treating autoimmune diseases and certain cancers, as excessive TNF can lead to tissue damage and chronic inflammation .
Biological Activity Data
Research has demonstrated the compound's effectiveness in various assays:
Case Studies and Research Findings
Case Study 1: TNF Suppression in Autoimmune Models
A study investigated the effects of thiophene derivatives on TNF production in models of rheumatoid arthritis. The results indicated a marked reduction in TNF levels, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound exhibited selective cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic use.
Case Study 3: Trypanothione Reductase Inhibition
The compound was evaluated as an inhibitor of TryR, crucial for the survival of trypanosome parasites. Results indicated competitive inhibition, making it a candidate for further development as an anti-parasitic agent .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Comparison with Similar Compounds
Key Observations:
- Thiophene vs. Indole Substituents : The thiophene ring in the target compound is smaller and less electron-rich than the indole group in ’s compound. This difference may influence binding interactions in biological systems, as indole’s bicyclic structure and nitrogen atom enable hydrogen bonding, whereas thiophene’s sulfur atom could enhance metabolic stability .
- Solubility and Basicity: Derivatives with morpholinyl or dimethylamino groups () exhibit tertiary amines, enhancing solubility and basicity—critical for pharmacokinetic properties .
Preparation Methods
General Synthetic Strategies for Thiophene-Substituted Cyclopentylamines
The preparation of thiophene-substituted cyclopentylamines generally involves strategies combining:
- Construction or functionalization of the cyclopentane ring.
- Introduction of the thiophene ring at the desired position.
- Installation of the amine group at the cyclopentane 1-position.
Although direct literature specifically on 1-(Thiophen-3-yl)cyclopentan-1-amine is limited, related synthetic approaches for thiophene-cyclopentane derivatives and aminothiophenes provide valuable insights.
Preparation Methods Based on Aminothiophene Formation
One common approach to aminothiophene derivatives involves the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters. This method generates aminothiophene rings which can be further functionalized to introduce cyclopentylamine moieties. For example, condensation reactions can yield aminothiophene intermediates that are then coupled or cyclized with cyclopentane derivatives to obtain the target compound framework.
Cyclopentane Ring Construction and Functionalization
Cyclopentane rings substituted with amine groups are often prepared via:
- Reductive amination of cyclopentanone derivatives.
- Ring-closing reactions starting from linear precursors.
- Catalytic cycloisomerization methods.
Gold-catalyzed cycloisomerization has emerged as a powerful tool for regioselective synthesis of substituted cyclopentadienes, which can be further transformed into cyclopentylamines. For instance, gold-catalyzed migratory cycloisomerization of vinylallenes enables the formation of densely functionalized cyclopentadiene derivatives with high regioselectivity and yield.
Gold-Catalyzed Synthetic Routes Relevant to Cyclopentyl Thiophene Derivatives
Recent research demonstrates that gold catalysts can mediate the cycloisomerization of vinylallenes to produce cyclopentadiene derivatives bearing various substituents, including aryl and heteroaryl groups such as thiophenes. This method involves:
- Starting from propargyl esters and alkynylsilanes.
- Formation of silyl-substituted vinylallene intermediates.
- Gold-catalyzed migratory cycloisomerization yielding cyclopentadienyl esters.
- Subsequent functional group transformations to introduce amine groups.
This approach offers a regioselective and efficient pathway to complex cyclopentane derivatives with thiophene substituents.
Proposed Synthetic Route for this compound
Based on the above methodologies, a plausible synthetic route to this compound could involve:
Preparation of a Thiophene-3-substituted Cyclopentane Precursor:
- Synthesize a vinylallene intermediate bearing a thiophene substituent at the position corresponding to the 3-position on thiophene.
- Employ gold-catalyzed cycloisomerization to form a thiophene-substituted cyclopentadiene derivative.
Functional Group Transformation:
- Hydrogenation or reduction of the cyclopentadiene to cyclopentane.
- Introduction of the amine group at the 1-position via reductive amination or nucleophilic substitution.
Purification and Characterization:
- Use chromatographic techniques to isolate the target amine.
- Confirm structure via NMR, MS, and X-ray crystallography if needed.
Data Table: Summary of Key Reaction Conditions for Cyclopentane and Thiophene Functionalization
Research Findings and Considerations
- The gold-catalyzed cycloisomerization approach allows for high regioselectivity and functional group tolerance, including electron-donating and electron-withdrawing substituents on the aryl or heteroaryl rings.
- Attempts to use trimethylsilyl (TMS) groups instead of bulkier silyl groups often result in lower yields or desilylated products, indicating the importance of substituent choice on the vinylallene intermediate for successful cyclization.
- The methodology is adaptable to various aryl and heteroaryl substituents, suggesting its applicability to thiophene derivatives at the 3-position.
- Industrial scale-up would require optimization of catalyst loading, solvent choice, and temperature control to maximize yield and purity.
Q & A
Basic: What are the standard synthetic routes for 1-(Thiophen-3-yl)cyclopentan-1-amine?
Methodological Answer:
The synthesis typically involves reductive amination or cyclization strategies. For cyclopentane-containing amines, reductive amination of cyclopentanone derivatives with thiophen-3-ylmethylamine precursors is common. Sodium cyanoborohydride (NaBH3CN) or titanium isopropoxide-mediated reductions (e.g., as described for cyclohexylpropan-1-amine derivatives ) can stabilize intermediates. Alternative routes include ring-opening of functionalized cyclopropanes (e.g., 1-Thiophen-3-yl-cyclopropylamine analogs ), though cyclopentane ring stability may require optimization of reaction conditions (temperature, solvent polarity).
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR to confirm cyclopentane and thiophene ring integration. Compare predicted chemical shifts (e.g., cyclopentylamine δ ~2.5 ppm for NH2 ) with experimental data.
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (139.22 g/mol ) and fragmentation patterns.
- IR Spectroscopy: Identify NH stretching (~3300 cm) and thiophene C-S/C=C vibrations (~700–900 cm).
- X-ray Crystallography: For resolving stereochemistry, if crystalline derivatives are obtainable.
Advanced: How can computational chemistry aid in predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations: Model electron density distribution to predict nucleophilic/electrophilic sites. For example, the thiophene sulfur’s electron-withdrawing effects may deactivate the cyclopentane NH group .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for SN2 pathways).
- pKa Prediction: Tools like ChemAxon can estimate basicity (predicted pKa ~8.09 ), guiding pH-dependent reactivity studies.
Advanced: What strategies resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Condition Screening: Systematically vary catalysts (e.g., Ti(OPr) ), reducing agents, and solvents (e.g., dichloromethane vs. methanol).
- Intermediate Trapping: Use quenching agents (e.g., HCl in diethyl ether ) to isolate unstable intermediates.
- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
- Purification Optimization: Compare column chromatography (silica vs. alumina) with recrystallization in hexane/ethyl acetate mixtures.
Intermediate: How to handle and store this compound safely in the lab?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N/Ar) at 2–8°C, away from moisture and oxidizers .
- PPE: Use nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods) due to respiratory hazards .
- Spill Management: Neutralize with dilute HCl, absorb with vermiculite, and dispose as hazardous waste .
Advanced: What are the challenges in enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysts: Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to induce chirality in the cyclopentane ring.
- Resolution Methods: Diastereomeric salt formation with tartaric acid or enzymatic resolution using lipases .
- Stereochemical Analysis: Circular dichroism (CD) or chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess.
Intermediate: How to design a stability study under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH (ICH Q1A guidelines) and analyze degradation via HPLC.
- pH Stress Testing: Dissolve in buffers (pH 1–13) and monitor NH group hydrolysis or thiophene ring oxidation .
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life at 25°C.
Advanced: How does the thiophene ring influence the compound’s electronic properties?
Methodological Answer:
- Electron Density Mapping: DFT calculations show thiophene’s electron-rich sulfur atom increases aromatic stabilization, reducing NH basicity compared to phenyl analogs .
- Electrochemical Analysis: Cyclic voltammetry to measure oxidation potentials (thiophene ~1.5 V vs. SCE).
- SAR Studies: Compare with cyclohexyl or phenyl analogs to quantify electronic effects on bioactivity .
Intermediate: What are effective purification methods for this amine?
Methodological Answer:
- Distillation: Fractional distillation under reduced pressure (predicted boiling point ~220°C ).
- Recrystallization: Use ethanol/water mixtures to isolate crystalline hydrochloride salts.
- Chromatography: Flash silica column with gradient elution (hexane → ethyl acetate + 1% NHOH) to separate polar byproducts .
Advanced: How to investigate biological activity through structure-activity relationships (SAR)?
Methodological Answer:
- Derivatization: Synthesize analogs (e.g., cyclopentane ring substituents, thiophene replacements) and test against target receptors (e.g., GPCRs).
- Docking Studies: Use AutoDock Vina to model interactions with binding pockets (e.g., serotonin receptors).
- In Vitro Assays: Measure IC values in enzyme inhibition assays (e.g., monoamine oxidase) and correlate with electronic descriptors (Hammett σ values) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
